molecular formula C14H14O2 B3054846 Phenol, 2-[1-(4-hydroxyphenyl)ethyl]- CAS No. 62153-80-4

Phenol, 2-[1-(4-hydroxyphenyl)ethyl]-

Cat. No. B3054846
CAS RN: 62153-80-4
M. Wt: 214.26 g/mol
InChI Key: WHMHCOGFWPOXSC-UHFFFAOYSA-N
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Description

Phenol, 2-[1-(4-hydroxyphenyl)ethyl]-, also known as 2-(4-Hydroxyphenyl)ethanol, is a phenolic alcohol . It is commonly present in olive mill wastewater . It is also a polyphenolic building block used in the synthesis of monobenzoxazine resin . In Chinese, it is referred to as 对羟基苯乙醇 .


Molecular Structure Analysis

The molecular structure of Phenol, 2-[1-(4-hydroxyphenyl)ethyl]- involves a phenol substituted at position 4 by a 2-hydroxyethyl group . More detailed structural information may be available in specialized chemical databases or research articles .


Physical And Chemical Properties Analysis

Phenol, 2-[1-(4-hydroxyphenyl)ethyl]- is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, and solubility may be available in specialized chemical databases or safety data sheets .

Mechanism of Action

While the specific mechanism of action for Phenol, 2-[1-(4-hydroxyphenyl)ethyl]- is not mentioned, phenolic compounds often exhibit their effects through their ability to donate a hydrogen atom from the hydroxyl group, acting as antioxidants . They may also interact with proteins and other biological molecules .

Safety and Hazards

Phenol, 2-[1-(4-hydroxyphenyl)ethyl]- should be handled with care. Contact with skin, eyes, and clothing should be avoided, and ingestion and inhalation should be prevented . It’s important to ensure adequate ventilation when handling this compound and to use personal protective equipment .

properties

IUPAC Name

2-[1-(4-hydroxyphenyl)ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10(11-6-8-12(15)9-7-11)13-4-2-3-5-14(13)16/h2-10,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMHCOGFWPOXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543087
Record name 2-[1-(4-Hydroxyphenyl)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-Hydroxyphenyl)ethyl]phenol

CAS RN

62153-80-4
Record name 2-[1-(4-Hydroxyphenyl)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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